Turimycin EP(sub 3)

Antibacterial Activity Serum Binding MIC

Researchers often face assay invalidation when substituting macrolides without empirical justification. Turimycin EP3 (Maridomycin III) is a structurally distinct 16-membered macrolide antibiotic with 3,4B-dipropanoate and 12,13-epoxide modifications, delivering consistent activity against macrolide-resistant group B/C staphylococci (MIC ≤ 0.8 µg/mL) where erythromycin fails (MIC > 32 µg/mL). Its well-characterized pharmacokinetic profile (half-life 30-120 min) and prolonged tissue persistence make it an ideal reference standard for susceptibility testing and PK/PD modeling. Packaged under controlled storage conditions to ensure batch-to-batch integrity for reproducible research.

Molecular Formula C41H67NO15
Molecular Weight 814.0 g/mol
CAS No. 35775-82-7
Cat. No. B608861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTurimycin EP(sub 3)
CAS35775-82-7
SynonymsMaridomycin;  Turimycin EP(sub 3);  Maridomycin III; 
Molecular FormulaC41H67NO15
Molecular Weight814.0 g/mol
Structural Identifiers
SMILESCCC(=O)C1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C
InChIInChI=1S/C41H67NO15/c1-11-27(44)26-19-32(47)51-22(4)18-30-29(54-30)14-13-28(45)21(3)17-25(15-16-43)37(38(26)50-10)57-40-35(48)34(42(8)9)36(23(5)53-40)56-33-20-41(7,49)39(24(6)52-33)55-31(46)12-2/h13-14,16,21-26,28-30,33-40,45,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,28+,29+,30+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
InChIKeyOFBDKNBXULFDFN-FSNMLSSTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Turimycin EP3 Identity & Classification


Turimycin EP3 (CAS 35775-82-7), also designated Maridomycin III, is a 16‑membered macrolide antibiotic obtained via fermentation of Streptomyces hygroscopicus B‑5050 . The compound possesses a macrocyclic lactone core with appended deoxysugar moieties, including mycarose and mycaminose, and exhibits molecular formula C₄₁H₆₇NO₁₆ (MW 829.98) . As a member of the leucomycin/maridomycin complex, Turimycin EP3 inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism shared by many macrolides; however, its specific substitution pattern (notably the 3,4B‑dipropanoate and 12,13‑epoxide modifications) differentiates it from earlier‑generation 14‑membered agents such as erythromycin and from other 16‑membered congeners like tylosin and leucomycin A5 [1].

Why Turimycin EP3 Cannot Be Substituted


Macrolide antibiotics are not interchangeable commodities; subtle variations in lactone ring size, glycosylation pattern, and acyl‑side‑chain length profoundly alter ribosomal binding affinity, antimicrobial spectrum, susceptibility to resistance mechanisms, and pharmacokinetic behavior [1]. Turimycin EP3 is a distinct 16‑membered macrolide bearing a 3,4B‑dipropanoate and a 12,13‑epoxide group—features that differentiate it from the 14‑membered erythromycin scaffold and from other 16‑membered antibiotics such as tylosin (mycaminose‑mycarose‑mycinose trisaccharide) or leucomycin A5 (differing acylation pattern). These structural determinants directly influence the compound‘s activity against macrolide‑resistant staphylococci, its insensitivity to serum binding, and its tissue distribution profile [2]. Consequently, substituting Turimycin EP3 with a “similar“ macrolide (e.g., generic leucomycin complex or tylosin) without empirical justification would invalidate experimental reproducibility and compromise the integrity of comparative studies in antimicrobial discovery or veterinary pharmacokinetics [3].

Turimycin EP3 Comparative Evidence


Serum-Independent Antibacterial Activity

The antibacterial potency of Turimycin EP3 (maridomycin) is unaffected by the presence of serum, in contrast to many macrolides whose MIC values are elevated (reduced activity) due to protein binding. In standard MIC assays, the activity of maridomycin against Gram‑positive organisms was not influenced by 20–40% horse serum [1]. For comparison, the MICs of azithromycin against S. aureus decreased 15‑fold in the presence of 40% human serum (a potentiation effect), while the activity of erythromycin and other macrolides is frequently attenuated by serum binding [2]. This insensitivity to serum interference makes Turimycin EP3 a more reliable reference compound for in vitro studies where serum‑containing media are required to mimic physiological conditions.

Antibacterial Activity Serum Binding MIC

Activity Against Macrolide-Resistant Staphylococci

Turimycin EP3 (maridomycin) demonstrates clinically meaningful activity against macrolide‑resistant group B and C staphylococci, whereas many first‑line macrolides (e.g., erythromycin) are inactive against these isolates [1]. In vitro serial transfer experiments confirmed that while cross‑resistance exists among macrolides, maridomycin remains effective against certain clinically isolated macrolide‑resistant strains. Quantitative MIC data from related maridomycin studies indicate that the compound maintains MIC values ≤0.8 µg/mL against Gram‑positive pathogens, even those with efflux‑mediated resistance . This retained activity is attributed to the specific 16‑membered scaffold and acylation pattern, which may circumvent common resistance mechanisms that inactivate 14‑membered macrolides.

Macrolide Resistance Staphylococcus Cross‑Resistance

Pharmacokinetic Profile and Tissue Distribution

In animal models, Turimycin EP3 displays a serum elimination half‑life (t½) of 30–120 minutes, comparable to that of tylosin (t½ ≈ 54–97 minutes in dogs and cows) [1]. However, Turimycin EP3 achieves prolonged antimicrobial activity in fatty tissue and bile—detectable up to 14 days post‑administration—indicating extensive tissue penetration and possible enterohepatic recirculation [2]. In contrast, tylosin is cleared more rapidly from tissues, with typical withdrawal periods of 7–10 days. This differential tissue persistence makes Turimycin EP3 a preferred tool for investigating depot‑formulation strategies or long‑acting veterinary antimicrobials.

Pharmacokinetics Half‑Life Veterinary Antibiotic

Toxicological Benchmarking and Safety Profile

Acute oral toxicity studies place Turimycin EP3 in the low‑toxicity category with an oral LD₅₀ >3000 mg/kg in rats and mice, and intraperitoneal LD₅₀ of 750 mg/kg [1]. For comparison, tylosin base exhibits oral LD₅₀ values >5000 mg/kg in rats, indicating marginally higher safety [2]. In chronic dosing (50–125 mg/kg daily for 12 months in dogs), Turimycin EP3 produced no functional or morphological abnormalities, confirming its suitability for long‑term experimental use [1]. These data provide a quantitative safety baseline that supports the use of Turimycin EP3 in in vivo pharmacology studies where a well‑characterized, low‑toxicity macrolide is required.

Acute Toxicity LD₅₀ Safety Pharmacology

Turimycin EP3 Research Applications


Positive Control for MRSA Screening

Turimycin EP3 remains active against macrolide‑resistant group B and C staphylococci (MIC ≤ 0.8 µg/mL) where erythromycin fails (MIC > 32 µg/mL). Use this compound as a benchmark reference standard in susceptibility testing of clinical isolates to validate assay sensitivity and to differentiate resistance mechanisms. Its consistent activity in serum‑containing media eliminates the need for serum‑free controls, streamlining high‑throughput screening workflows. [1]

Reference Standard for Veterinary PK/PD Modeling

With a well‑characterized half‑life (30–120 min) and prolonged tissue persistence (detectable for 14 days in fat/bile), Turimycin EP3 serves as an ideal comparator for evaluating the PK/PD of novel long‑acting macrolide formulations. Researchers can use these published parameters to calibrate compartmental models and to design tissue residue depletion studies in target species (swine, poultry). [2]

Ribosomal Inhibition SAR Probe

The structure‑activity relationship established for turimycin components—where inhibition of E. coli peptidyltransferase correlates with the length of the 4‘‘‑aliphatic side chain—makes Turimycin EP3 a valuable probe for mechanistic studies of macrolide‑ribosome interactions. Its 3,4B‑dipropanoate substitution pattern allows direct comparison with deacylated or semi‑synthetic analogs to dissect the contribution of ester moieties to binding affinity. [3]

In Vivo Toxicology Reference

Given its acute oral LD₅₀ >3000 mg/kg and absence of chronic toxicity in 12‑month canine studies, Turimycin EP3 is a preferred positive control for safety pharmacology and repeat‑dose toxicology investigations. Its well‑documented safety profile minimizes confounding toxicities, enabling clearer interpretation of compound‑specific adverse effects in discovery programs. [4]

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